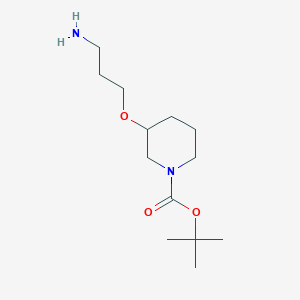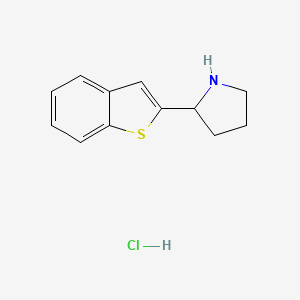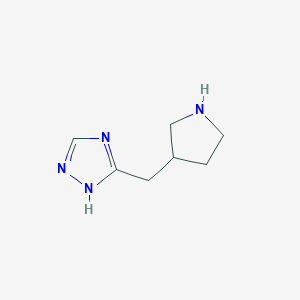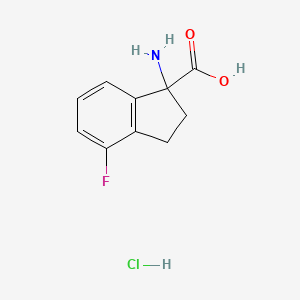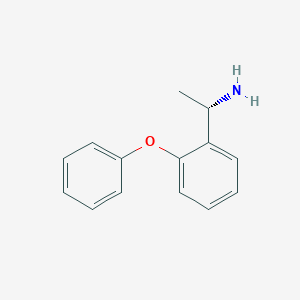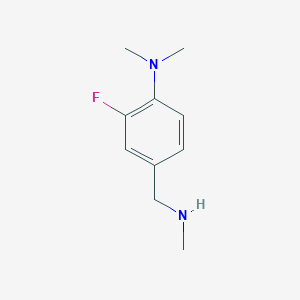
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom, two dimethyl groups, and a methylamino group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Hydroxide ions, alkoxide ions
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Hydroxylated or alkoxylated derivatives
Aplicaciones Científicas De Investigación
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable color complexes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-N,N-dimethyl-2-nitroaniline
- N,N-Dimethyl-4-fluoro-2-nitroaniline
- 2-Fluoro-4-methylaniline
Uniqueness
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline is unique due to the presence of both a fluorine atom and a methylamino group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the design of enzyme inhibitors and fluorescent probes .
Propiedades
Fórmula molecular |
C10H15FN2 |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
2-fluoro-N,N-dimethyl-4-(methylaminomethyl)aniline |
InChI |
InChI=1S/C10H15FN2/c1-12-7-8-4-5-10(13(2)3)9(11)6-8/h4-6,12H,7H2,1-3H3 |
Clave InChI |
AUOGHYHMKJYKSE-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=C(C=C1)N(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13586755.png)



aminehydrochloride](/img/structure/B13586788.png)
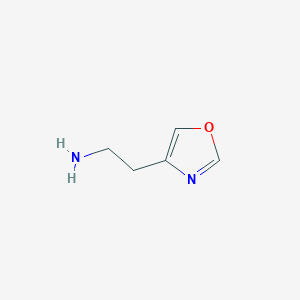
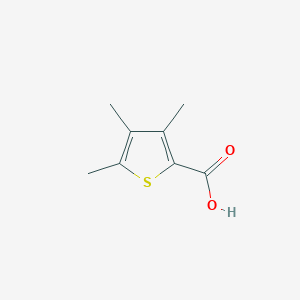
![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)
